Cytotoxicity in Cancer Cell Lines: Comparative Potency of 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline
Limited direct comparative data is available for 4-Chloro-7-fluoroimidazo[1,5-a]quinoxaline from peer-reviewed sources. However, data from a class-level study on imidazo[1,5-a]quinoxaline derivatives demonstrates significant variation in cytotoxic activity against human cancer cell lines, with compounds showing 6-110 times greater activity than fotemustine and 2-45 times greater than imiquimod [1]. This underscores the critical importance of specific substitution patterns for achieving desired potency, and that the 4-chloro-7-fluoro substitution pattern of the target compound is a distinct chemical entity. Direct comparative data for the exact compound against its closest analogs was not identified in the accessible peer-reviewed literature.
| Evidence Dimension | Cytotoxicity (IC50) against A375 melanoma cell line |
|---|---|
| Target Compound Data | Data not available in peer-reviewed literature |
| Comparator Or Baseline | EAPB0103, EAPB0201, EAPB0202, EAPB0203 (class members) showed IC50 values 6-110x more potent than fotemustine and 2-45x more potent than imiquimod |
| Quantified Difference | Not applicable for the specific compound |
| Conditions | In vitro cytotoxicity assay on A375 human melanoma cell line [1] |
Why This Matters
This class-level data highlights the potential for potent and differentiated activity within the imidazo[1,5-a]quinoxaline series, emphasizing the need for empirical evaluation of the specific compound.
- [1] Moarbess G, Deleuze-Masquéfa C, Bonnard V, et al. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. Bioorg Med Chem. 2008;16(13):6601-10. PMID: 18513976 View Source
